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Compound of Interest

Compound Name: CypHer 5

Cat. No.: B12396290 Get Quote

An In-Depth Technical Guide to Measuring Lysosomal pH with CypHer® 5E

For Researchers, Scientists, and Drug Development Professionals

Introduction
CypHer 5E is a pH-sensitive, red-excited fluorescent dye designed for the dynamic

measurement of pH in acidic intracellular compartments such as endosomes and lysosomes.

As a member of the cyanine dye family, its fluorescence is intrinsically linked to the surrounding

pH. It is minimally fluorescent at the neutral pH of the extracellular environment and cell surface

but exhibits a significant increase in fluorescence intensity upon protonation in the acidic lumen

of endosomes and lysosomes.[1][2][3] This property makes it an exceptional tool for monitoring

cellular processes involving acidification, most notably receptor internalization, endocytosis,

and phagocytosis.[4][5]

The dye is typically supplied as an N-hydroxysuccinimide (NHS) ester, which allows for

straightforward covalent conjugation to primary amines on proteins and antibodies, creating

specific probes for tracking the trafficking of a target molecule into the cell.

Mechanism of Action
The functionality of CypHer 5E is based on a reversible pH-dependent protonation. At neutral

pH (≈7.4), the dye exists in a non-protonated state and is essentially non-fluorescent. When a

molecule labeled with CypHer 5E is internalized into the progressively acidic environment of

the endocytic pathway (pH 6.5 descending to pH 4.5), the dye becomes protonated. This

structural change activates its fluorescence, resulting in a bright signal that directly correlates
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with its accumulation in acidic organelles. This "off-to-on" switching provides a high signal-to-

background ratio, ideal for live-cell imaging assays.

Figure 1: CypHer 5E Mechanism of Action
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Figure 1: CypHer 5E Mechanism of Action

Physicochemical and Spectral Properties
The quantitative characteristics of CypHer 5E are essential for designing and interpreting

experiments. These properties are summarized below.
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Property Value Source(s)

pKa ~7.3

Note: An earlier publication on

"CypHer 5" reported a pKa of

6.1.

Excitation Maximum (λex) ~647 - 650 nm

Emission Maximum (λem) ~666 - 670 nm

Recommended Laser Line 633 nm (HeNe), 647 nm (Red)

Reactive Group
N-hydroxysuccinimide (NHS)

Ester

Reactivity Primary Amines

Molar Extinction Coeff. (ε) 40,000 M⁻¹cm⁻¹ at 500 nm

Note: This value from the

datasheet appears anomalous.

The parent dye, Cy5, has an ε

of ~250,000 M⁻¹cm⁻¹ near its

~650 nm absorption max.

Quantum Yield (Φ)
Not specified. (Parent Cy5 dye

Φ ≈ 0.2)

Cell Permeability No

Experimental Protocols
Protocol 1: Conjugation of CypHer 5E NHS Ester to an
Antibody
This protocol provides a general method for labeling antibodies. The optimal dye-to-protein

ratio may need to be determined empirically for each specific antibody.

Materials:
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Antibody (2 mg/mL in amine-free buffer, e.g., PBS)

CypHer 5E Mono NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 8.3-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris) or

stabilizers (e.g., BSA), it must be purified first. Exchange the buffer to PBS using a desalting

column or dialysis. Adjust the final concentration to 2 mg/mL.

Adjust pH: Add 0.1 volumes of 1 M sodium bicarbonate to the antibody solution to raise the

pH to ~8.3. The slightly basic pH is required for efficient conjugation to primary amines.

Prepare Dye Stock Solution: Allow the CypHer 5E NHS Ester vial to warm to room

temperature before opening. Dissolve the dye in anhydrous DMSO to a final concentration of

10 mg/mL. This solution should be used immediately.

Labeling Reaction: Add the reactive dye solution to the antibody solution while gently

vortexing. A starting point for optimization is a 10-15 fold molar excess of dye to antibody.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Remove unreacted dye by applying the reaction mixture to a desalting column

equilibrated with PBS. Centrifuge according to the manufacturer's instructions to collect the

purified, labeled antibody.

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by

measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for

CypHer 5E).
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Storage: Store the labeled antibody at 2-8°C for short-term use or at -20°C in aliquots for

long-term storage. Adding a stabilizer like 0.1% BSA is recommended.

Protocol 2: Live-Cell Imaging of Endocytosis
This protocol describes the use of a CypHer 5E-labeled antibody to monitor receptor

internalization in real-time.

Materials:

Cells cultured on glass-bottom imaging dishes

CypHer 5E-labeled antibody (or other protein)

Live-cell imaging medium (e.g., HBSS or phenol red-free medium, buffered with HEPES)

Ligand/agonist to induce internalization

Fluorescence microscope with environmental control (37°C, 5% CO₂), appropriate filters

(e.g., Cy5 filter set), and a 630-650 nm laser line.

Procedure:

Cell Seeding: Seed cells onto imaging dishes to reach 60-80% confluency on the day of the

experiment.

Cell Labeling: Replace the culture medium with pre-warmed imaging medium containing the

CypHer 5E-labeled antibody at a predetermined optimal concentration. Incubate at 37°C for

30-60 minutes to allow binding to the cell surface receptor.

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to

remove any unbound antibody.

Baseline Imaging: Acquire initial images to establish the baseline fluorescence before

stimulation. At this stage, with the probe on the cell surface at neutral pH, the signal should

be minimal.
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Stimulation: Add the stimulating ligand (e.g., agonist) to the imaging medium to induce

endocytosis.

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-5

minutes) for the desired duration (e.g., 30-90 minutes). To minimize phototoxicity, use the

lowest possible laser power and exposure time that provides an adequate signal.

Analysis: Quantify the increase in intracellular fluorescence intensity over time within defined

regions of interest (ROIs) for each cell.

Protocol 3: In Situ pH Calibration
To convert fluorescence intensity to an absolute pH value, an in-situ calibration curve must be

generated at the end of the experiment. This procedure uses ionophores to equilibrate the

lysosomal pH with that of external buffers of known pH.

Materials:

Cells previously imaged with a CypHer 5E probe

Calibration Buffers: A series of buffers (e.g., 20 mM MES, 110 mM KCl, 20 mM NaCl)

adjusted to a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

Ionophores: 10 µM Nigericin (a K⁺/H⁺ antiporter) and 10 µM Monensin (a Na⁺/H⁺ antiporter)

stock solutions.

Procedure:

Prepare Ionophore-Containing Buffers: Just before use, add nigericin and monensin to each

calibration buffer to a final concentration of 10 µM each.

Equilibration: After the time-lapse experiment, remove the imaging medium from the cells.

Sequential Buffer Incubation: Add the highest pH calibration buffer (e.g., pH 7.0) to the cells.

Incubate for 5-10 minutes at 37°C to allow the intracellular and extracellular pH to

equilibrate.
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Image Acquisition: Acquire fluorescence images from the same cells imaged in the

experiment.

Repeat: Repeat steps 3 and 4 for each calibration buffer, proceeding from the highest to the

lowest pH.

Data Analysis: Measure the mean fluorescence intensity for each cell at each pH point. Plot

the intensity as a function of pH to generate a calibration curve. Fit the data to a suitable

equation (e.g., sigmoidal dose-response) to interpolate the pH of your experimental samples

from their fluorescence intensities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: General Experimental Workflow
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Figure 2: General Experimental Workflow
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Application Example: Monitoring EGFR Endocytic
Trafficking
The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase that

undergoes endocytosis upon binding its ligand, EGF. The internalization of EGFR and its

subsequent trafficking through endosomes to the lysosome for degradation is a critical

mechanism for signal attenuation. This process involves the maturation of endosomes into late

endosomes and lysosomes, which is accompanied by a drop in luminal pH.

By using an anti-EGFR antibody conjugated to CypHer 5E, researchers can directly visualize

and quantify the rate and extent of EGFR trafficking into these acidic compartments. Following

the addition of EGF, the CypHer 5E-anti-EGFR complex is internalized from the cell surface,

where it is non-fluorescent, into early endosomes. As these endosomes acidify, the CypHer 5E

dye fluoresces, providing a real-time readout of the receptor's progression along the

degradative pathway.

Figure 3: EGFR Trafficking Assay using CypHer 5E

Considerations and Best Practices
Phototoxicity: Like all fluorophores, CypHer 5E is subject to photobleaching and can induce

phototoxicity in live cells upon intense illumination. Minimize light exposure by using neutral

density filters, low laser power, and the shortest possible exposure times.

Calibration is Key: For quantitative pH measurements, a full calibration curve (Protocol 3) is

essential. Do not rely on intensity changes alone, as these can be influenced by factors other

than pH, such as probe concentration.

Controls: Always include negative controls, such as cells not treated with the stimulating

ligand, to measure basal internalization rates. Positive controls, such as treating cells with

agents known to disrupt lysosomal pH (e.g., Bafilomycin A1 or NH₄Cl), can validate the

probe's response.

Dye-Protein Ratio: Over-labeling a protein can affect its biological function. It is crucial to

optimize the degree of labeling and confirm that the conjugated protein (e.g., antibody)
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retains its binding affinity and specificity. A DOL of 3-7 is often a good starting point for

antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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